(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is notable for its structural features, which include a morpholine ring substituted with an aminomethyl group and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-(aminomethyl)morpholine and tert-butyl chloroformate.
Coupling Reaction: The aminomethyl group of 2-(aminomethyl)morpholine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the desired tert-butyl ester.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the morpholine ring provides structural stability. The tert-butyl ester group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the aminomethyl and tert-butyl ester groups.
N-Boc-2-aminomethylmorpholine: A similar compound with a different protecting group.
2-(Morpholinomethyl)acrylonitrile: A compound with a nitrile group instead of the ester group.
Uniqueness
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363928 |
Source
|
Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879403-42-6 |
Source
|
Record name | tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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